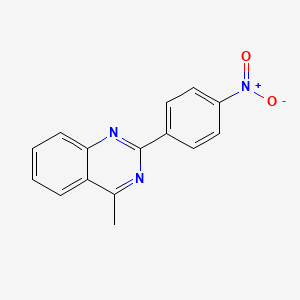

4-methyl-2-(4-nitrophenyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(4-nitrophenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOONHIXXJAABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Quinazoline Frameworks

Classical and Contemporary Approaches to Quinazoline (B50416) Core Synthesis

The construction of the fundamental quinazoline ring system can be achieved through several strategic approaches, including cyclization, condensation, and oxidation reactions.

Cyclization reactions are fundamental to forming the heterocyclic pyrimidine (B1678525) ring of the quinazoline scaffold. These methods often involve the formation of an intermediate which then undergoes an intramolecular ring-closing step.

Intramolecular Cyclization of Amines: A common pathway involves the reaction of 2-aminobenzylamines with aldehydes. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular nucleophilic cyclization, followed by an aromatization step to yield the quinazoline derivative. nih.gov Copper-catalyzed amination of 2-bromobenzyl bromides can generate the requisite 2-aminobenzylamine precursor in situ. nih.gov

Reductive Cyclization: An efficient route to quinazolines involves the tandem condensation and reductive cyclization of precursors like methyl N-cyano-2-nitrobenzimidates. acs.org Using an iron-hydrochloric acid system, this method facilitates the reduction of a nitro group to an amine, which then participates in the cyclization process. acs.org

Isocyanide Insertion: Transition metal-catalyzed reactions provide modern and efficient routes. For instance, a cobalt-catalyzed isocyanide insertion cyclization has been described for the synthesis of fused quinazoline frameworks from benzo[d]imidazol-anilines and isocyanides. nih.gov

Iodine-Mediated Cyclization: Molecular iodine can catalyze the oxidative cyclization of N,N'-disubstituted amidines to form quinazolines. frontiersin.orgnih.gov This method is often performed under metal-free conditions and can proceed with crude amidine precursors, making it a practical approach. frontiersin.org

Condensation reactions, which unite two or more molecules with the elimination of a small molecule like water or ammonia, are a cornerstone of quinazoline synthesis.

Niementowski Synthesis: A classical method, the Niementowski quinazoline synthesis, involves the thermal condensation of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.govekb.eg While traditionally requiring high temperatures and long reaction times, modern variations often employ microwave irradiation to improve reaction efficiency. nih.gov

From 2-Aminoaryl Ketones/Aldehydes: A widely used and versatile method is the condensation of 2-aminoaryl ketones or aldehydes with an aldehyde and a nitrogen source, typically ammonium (B1175870) acetate (B1210297) or urea. nih.govopenmedicinalchemistryjournal.com This three-component approach allows for significant structural diversity in the final quinazoline product.

Microwave-Assisted Condensation: The use of microwave irradiation has significantly advanced condensation-based syntheses. nih.gov For example, the direct condensation of N-arylamidines with aldehydes can be achieved rapidly under microwave conditions without the need for a Lewis acid catalyst. nih.gov Thiourea has also been used as an efficient reagent for condensation with 2-aminobenzophenones under microwave irradiation to yield 4-aryl substituted quinazolines. nih.gov

Many synthetic routes to quinazolines yield a dihydroquinazoline (B8668462) intermediate, which must be oxidized to achieve the final aromatic system. Various oxidative strategies have been developed for this critical aromatization step.

Aerobic Oxidation: Utilizing air or molecular oxygen as the oxidant is an environmentally benign and economical approach. researchgate.netorganic-chemistry.org Copper catalysts, often in combination with co-catalysts like TEMPO, are frequently employed to facilitate aerobic oxidative dehydrogenation. nih.govorganic-chemistry.orgresearchgate.net

Chemical Oxidants: A range of chemical oxidants can be used for the aromatization step.

Iodine: Molecular iodine is an effective catalyst for oxidative C-H amination and other cyclization reactions leading to quinazolines, often using oxygen as the terminal oxidant. nih.govfrontiersin.orgorganic-chemistry.org

TEMPO: The stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are excellent catalysts for the aerobic oxidation of dihydroquinazolines or for the initial oxidation of starting materials like 2-aminobenzyl alcohols to the corresponding aldehydes. nih.govorganic-chemistry.org

Peroxides: tert-Butyl hydroperoxide (TBHP) can mediate the oxidative self-coupling of amines and is used in various metal-catalyzed syntheses of quinazolines. researchgate.net

Visible-Light Photoredox Catalysis: A contemporary, metal-free approach involves the use of an organic photoredox catalyst that, upon irradiation with visible light, can mediate the oxidative coupling of amidine derivatives to form quinazolines. frontiersin.orgorganic-chemistry.org

The following table summarizes various oxidative conditions used in quinazoline synthesis.

| Oxidant/Catalyst System | Substrate Type | Reaction Description | Ref. |

| CuCl/TEMPO/O₂ | 2-Aminobenzylamines + Aldehydes | Aerobic oxidative cyclization | nih.gov |

| I₂/Air | 2-Aminobenzaldehydes + Benzylamines | Oxidative C(sp³)-H amination | organic-chemistry.org |

| I₂/KI | N,N′-disubstituted amidines | Oxidative C-C bond formation | frontiersin.org |

| Laccase/DDQ/O₂ | 2-Aminobenzamides + Aldehydes | Chemoenzymatic aerobic oxidation | researchgate.net |

| Organic Photoredox Catalyst/Visible Light | Arylamidines | Metal-free oxidative C-C coupling | frontiersin.org |

Dedicated Synthetic Routes for 4-methyl-2-(4-nitrophenyl)quinazoline and Analogues

The synthesis of the specifically substituted compound 4-methyl-2-(4-nitrophenyl)quinazoline relies on methods that allow for precise control over the introduction of the methyl group at the C4 position and the 4-nitrophenyl group at the C2 position.

Multi-component reactions are highly efficient for building molecular complexity in a single step and are well-suited for synthesizing substituted quinazolines. The most direct route to 4-methyl-2-(4-nitrophenyl)quinazoline is a three-component reaction.

Three-Component Synthesis: This approach involves the reaction of 2-aminoacetophenone (B1585202) (which provides the benzene (B151609) ring and the C4-methyl group), 4-nitrobenzaldehyde (B150856) (which provides the C2-substituent), and a nitrogen source, typically ammonium acetate (NH₄OAc). nih.gov This condensation and subsequent cyclization-oxidation cascade is a powerful method for creating 2,4-disubstituted quinazolines. An iodine-catalyzed version of this reaction has been shown to be highly effective, proceeding in excellent yields under mild conditions. nih.gov A four-component variation using simple anilines, two equivalents of an aldehyde, and ammonium iodide has also been developed under metal-free conditions. rsc.org

The table below outlines a representative three-component synthesis for quinazoline derivatives analogous to the target compound.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield | Ref. |

| o-Aminoarylketone | Substituted Benzaldehyde | NH₄OAc | I₂ (catalyst), EtOH, moderate temp. | 2,4-Disubstituted Quinazoline | 91-97% | nih.gov |

| 2-Aminobenzophenone | Aromatic Aldehyde | Urea | Microwave irradiation | 2,4-Disubstituted 1,2-dihydroquinazoline | - | openmedicinalchemistryjournal.com |

| 2-Aminobenzylamine | Aldehyde | NH₄Cl | IBX, mild conditions | 2-Substituted Quinazoline | Very Good | organic-chemistry.org |

Catalyst-Mediated Quinazoline Synthesis

Catalysts are crucial for enhancing the efficiency, selectivity, and scope of quinazoline synthesis. Various catalytic systems can be applied to the synthesis of 4-methyl-2-(4-nitrophenyl)quinazoline .

Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) have been used to catalyze the reaction between 2-aminoacetophenone and formamide (B127407) to produce 4-methylquinazoline (B149083). journalirjpac.com By substituting formamide with 4-nitrobenzaldehyde and a nitrogen donor, this catalytic approach can be adapted for the synthesis of the target compound.

Transition Metal Catalysis: A wide array of transition metals catalyze various steps in quinazoline synthesis.

Copper (Cu): Copper salts are versatile catalysts for these syntheses. They can mediate the one-pot tandem reaction of 2-aminobenzoketones, a methylarene (as an aldehyde surrogate), and ammonia, proceeding through oxidative amination and intramolecular cyclization. nih.gov Copper can also catalyze cascade reactions starting from (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org

Iron (Fe): Iron catalysts, such as FeBr₂, can promote the aerobic synthesis of quinazolines from 2-aminobenzylamines and amines. mdpi.com Magnetic ionic liquids like bmim[FeCl₄] have also been employed to catalyze the condensation step in quinazoline formation. nih.gov

Cobalt (Co): Cobalt complexes are effective for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles, providing a direct route to the quinazoline core under mild, ligand-free conditions. organic-chemistry.orgmdpi.com

Palladium (Pd): Palladium catalysts are renowned for C-C and C-N bond formation. They have been used in three-component reactions and in cascade reactions involving 2-aminobenzonitriles and boronic acids to form 4-arylquinazolines. nih.govorganic-chemistry.org

Transition Metal-Catalyzed (e.g., Palladium, Copper, Manganese, Iron, Cobalt) Approaches

Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of quinazoline scaffolds, offering efficient pathways for forming key carbon-nitrogen and carbon-carbon bonds. nih.gov These methods often provide access to complex molecular structures under relatively mild conditions. nih.gov

Palladium (Pd): Palladium catalysts are widely used for C-N bond-forming reactions. For instance, a palladium-catalyzed three-component reaction involving carbodiimide, isocyanide, and an amine has been developed for the preparation of quinazoline derivatives. nih.gov

Copper (Cu): Copper catalysis is a cost-effective alternative for quinazoline synthesis. Copper iodide (CuI) has been successfully used to catalyze the one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines from N-(2-bromobenzyl)-2-iodoaniline and malononitrile (B47326). nih.gov In other work, CuO nanoparticles have been employed for the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes to yield quinazolines. mdpi.com

Manganese (Mn): Earth-abundant and less toxic, manganese has emerged as a valuable catalyst. A well-defined Mn(I) pincer complex has been utilized for the acceptorless dehydrogenative annulation of 2-aminobenzylalcohols and nitriles to produce a range of quinazoline products in good yields. mdpi.com Another strategy involves a Mn(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides. mdpi.com

Iron (Fe): Iron is another abundant and environmentally benign metal used in quinazoline synthesis. Ferric chloride (FeCl₂) has been shown to catalyze the reaction of o-alkylamino N-H ketimines, formed in situ from 2-alkylamino benzonitriles and Grignard reagents, to afford 2,4-disubstituted quinazolines. nih.gov Additionally, FeBr₂ can catalyze the synthesis of quinazolines from 2-aminobenzylamines and other amines under aerobic conditions. mdpi.com

Cobalt (Co): Cobalt catalysts offer unique reactivity. A ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles has been reported to proceed under mild conditions. nih.govmdpi.com

A summary of representative transition metal-catalyzed approaches is presented below.

| Catalyst | Starting Materials | Key Features | Ref. |

| (Ph₃P)₂PdCl₂ / CuI | 2-(N-Alkyl-N-prop-2′-ynyl)amino-N'-p-tosyl benzamides and aryl iodides | Two-step catalytic synthesis involving C-arylation and cyclization. | nih.gov |

| CuO nanoparticles | N-arylamidines and aromatic alcohols/aldehydes | Aerobic oxidative coupling with good to excellent yields. | mdpi.com |

| Mn(I) pincer complex | 2-Aminobenzylalcohols and nitriles | Acceptorless dehydrogenative coupling with broad substrate tolerance. | mdpi.com |

| FeCl₂ | 2-Alkylamino benzonitriles and Grignard reagents | Forms 2,4-disubstituted quinazolines via an N-H ketimine intermediate. | nih.gov |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and nitriles | Ligand-free dehydrogenative cyclization in air. | nih.gov |

Organocatalytic Systems in Quinazoline Formation

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, represents a significant advancement in synthetic chemistry, aligning with green chemistry principles. researchgate.netnih.gov These catalysts offer an alternative to potentially toxic or expensive metal catalysts. researchgate.net

Acidic and basic organocatalysts are commonly employed. For example, p-toluenesulfonic acid (p-TSA) has been used in grinding-assisted, solvent-free syntheses of quinazolinone derivatives. frontiersin.org Trifluoroacetic acid (TFA) has been shown to mediate the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines to form complex tetracyclic quinazolinones. frontiersin.org

On the other hand, basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote the oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov In another approach, 4,6-dihydoxysalicylic acid, in conjunction with a catalytic amount of the Lewis acid BF₃·Et₂O, catalyzed the oxidative condensation of 2-aminobenzylamines and benzylamines under an oxygen atmosphere to yield quinazolines. mdpi.com

Lewis Acid Catalysis in Quinazoline Chemistry

Lewis acid catalysis is a cornerstone of quinazoline synthesis, facilitating cyclization and condensation reactions by activating substrates. indexcopernicus.comrsc.org A prominent example is the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide. indexcopernicus.comjournalirjpac.com In this reaction, the Lewis acid activates the carbonyl carbon of 2-aminoacetophenone for nucleophilic attack by formamide, leading to an intramolecular cyclization and subsequent dehydration to form the quinazoline ring. indexcopernicus.com Studies have optimized this process, identifying Boron trifluoride etherate (BF₃·Et₂O) as a highly effective and inexpensive catalyst, achieving yields as high as 86%. indexcopernicus.comjournalirjpac.com

Other Lewis acids have also found application. Trimethylsilyltrifluoromethanesulfonate (TMSOTf) has been used to catalyze the activation of nitriles for intramolecular cyclization in a one-pot, solvent-free synthesis of 2,4-disubstituted quinazolines under microwave irradiation. mdpi.comfrontiersin.org In some systems, Lewis acids like zinc chloride (ZnCl₂) act as promoters, improving reaction yields, particularly with less reactive starting materials. frontiersin.org

| Lewis Acid | Starting Materials | Reaction Type | Key Outcome | Ref. |

| BF₃·Et₂O | 2-Aminoacetophenone and formamide | Intermolecular condensation | Optimized yield of 86% for 4-methylquinazoline. | indexcopernicus.comjournalirjpac.com |

| CuBr₂ | Not specified | Cascade Imino-Diels-Alder | Determined as the optimal catalyst for highest yields. | nih.gov |

| TMSOTf | Nitriles and 2-aminobenzophenone | Activation of nitriles and intramolecular cyclization | Rapid, one-pot synthesis under microwave conditions. | mdpi.comfrontiersin.org |

| ZnCl₂ | 2-(Aminoaryl)alkanone O-phenyl oxime and aldehydes | Co-catalyst/promoter | Improved yields with less reactive carbonyls. | frontiersin.org |

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinazolines. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of quinazoline and quinazolinone derivatives. researchgate.nettsijournals.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.net

A variety of quinazoline syntheses have been adapted to microwave conditions. For example, the one-pot, solvent-free synthesis of polysubstituted quinolino[1,2-a]quinazoline derivatives has been achieved by reacting aldehydes, enaminones, and malononitrile under microwave heating. nih.gov Another efficient, solvent-free method involves the Lewis-acid-catalyzed reaction of nitriles for the synthesis of 2,4-disubstituted quinazolines. frontiersin.org The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with formamide, has also been successfully performed under microwave irradiation using solid supports like montmorillonite (B579905) K-10, which gave the best yields in solvent-free conditions. frontiersin.org

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis. openmedicinalchemistryjournal.comrsc.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. mdpi.com

In quinazoline synthesis, ILs can serve as both the reaction medium and the catalyst. researchgate.net For instance, acidic ionic liquids have been used as a solvent and intrinsic catalyst for the reaction of diethyl 3-aminobenzene-1,2-dicarboxylate with various nitriles to produce quinazolines, featuring an easy workup and short reaction times. researchgate.net A recyclable, magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (bmimFeCl₄), has been developed as an efficient catalyst for the multicomponent, solvent-free synthesis of quinazolines. rsc.org The magnetic nature of the catalyst allows for its easy separation and reuse. rsc.org The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also been achieved through a multicomponent reaction using ionic liquids as a solvent-catalyst system. openmedicinalchemistryjournal.com

Visible Light-Driven Photocatalysis in Quinazoline Formation

Visible-light photocatalysis is a rapidly growing area in green chemistry, harnessing light as an abundant and clean energy source to drive chemical transformations under mild conditions. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of quinazoline and quinazolinone frameworks.

Several photocatalytic systems have been developed:

Dye-Sensitized TiO₂: Curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been used as a photocatalyst in a one-pot, three-component reaction of aldehydes, urea/thiourea, and dimedone to produce quinazoline derivatives with high efficiency under visible light. mdpi.com

Molybdenum Disulfide (MoS₂): MoS₂ has been employed as an efficient visible-light photocatalyst for the synthesis of quinazolin-4(3H)-one in water, an environmentally benign solvent. rsc.org This method relies on the oxidative cyclization of aromatic aldehydes with anthranilamide. rsc.org

Organic Dyes: Inexpensive and commercially available organic dyes like fluorescein (B123965) have been used as metal-free photocatalysts. nih.govresearchgate.net In the presence of an oxidant like TBHP, fluorescein effectively catalyzes the condensation cyclization of 2-aminobenzamides and aldehydes under visible light to give quinazolin-4(3H)-ones in good to excellent yields. nih.gov

Photocatalyst-Free Systems: Remarkably, some syntheses can proceed under visible light without any external photocatalyst. rsc.org One such method involves the in-situ generation of aldehydes from the C=C bond cleavage of styrenes, which then react with aminobenzamides to form quinazolinones at room temperature, using molecular oxygen as the sole oxidant. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The yield of quinazoline synthesis is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction duration. While specific optimization studies for 4-methyl-2-(4-nitrophenyl)quinazoline are not extensively documented, valuable insights can be drawn from studies on structurally similar compounds, such as 4-methylquinazoline.

One such study optimized the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, providing a framework for enhancing yields in related syntheses. nih.govjournalirjpac.com The investigation focused on several factors:

Catalyst Selection: The use of a catalyst is often crucial for promoting the condensation and cyclization steps. Both Brønsted and Lewis acids have been explored. In the synthesis of 4-methylquinazoline, various Lewis acids were tested, with boron trifluoride etherate (BF₃·Et₂O) proving to be the most effective. journalirjpac.com Other catalysts, such as proton acids like acetic acid and sulfuric acid, resulted in moderate yields. journalirjpac.com The choice of catalyst can significantly influence the reaction rate and minimize the formation of side products.

Reactant Stoichiometry: The molar ratio of the reactants plays a critical role in driving the reaction towards completion. For the synthesis of 4-methylquinazoline, the optimal molar ratio of 2-aminoacetophenone to the Lewis acid catalyst (BF₃·Et₂O) was determined to be 1:0.5. nih.govjournalirjpac.com Furthermore, the ratio of the amine component to the carbonyl source is also a key parameter. In the model synthesis, a significant excess of formamide was found to be beneficial, with an optimal weight ratio of 2-aminoacetophenone to formamide being 1:52. nih.govjournalirjpac.com

Temperature: Reaction temperature affects the kinetics of the reaction. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. The optimal temperature for the synthesis of 4-methylquinazoline was found to be 150°C. nih.govjournalirjpac.com

Reaction Time: The duration of the reaction must be sufficient to allow for the completion of all steps, from the initial condensation to the final aromatization. For the optimized synthesis of 4-methylquinazoline, a reaction time of 6 hours was found to be ideal, leading to the highest yield. nih.govjournalirjpac.com

Under these optimized conditions—using BF₃·Et₂O as the catalyst at a 1:0.5 molar ratio relative to 2-aminoacetophenone, a 1:52 weight ratio of 2-aminoacetophenone to formamide, a temperature of 150°C, and a reaction time of 6 hours—a yield of 86% was achieved for 4-methylquinazoline. nih.govjournalirjpac.com These findings suggest that a systematic optimization of catalyst, reactant ratios, temperature, and time is a viable strategy for enhancing the yield of 4-methyl-2-(4-nitrophenyl)quinazoline.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Methylquinazoline

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | BF₃·Et₂O | 74 | journalirjpac.com |

| ZnCl₂ | 65 | journalirjpac.com | |

| FeCl₃ | 58 | journalirjpac.com | |

| Acetic Acid | 55 | journalirjpac.com | |

| Sulfuric Acid | 44 | journalirjpac.com | |

| Molar Ratio (2-aminoacetophenone:BF₃·Et₂O) | 1:0.5 | 86 | nih.govjournalirjpac.com |

| Weight Ratio (2-aminoacetophenone:formamide) | 1:52 | 86 | nih.govjournalirjpac.com |

| Temperature (°C) | 150 | 86 | nih.govjournalirjpac.com |

| Time (h) | 6 | 86 | nih.govjournalirjpac.com |

Mechanistic Elucidation of Quinazoline Synthesis

The formation of the quinazoline ring from a 2-aminoaryl ketone and an aldehyde is a multi-step process. Understanding the reaction mechanism is key to controlling the reaction and improving the synthesis of compounds like 4-methyl-2-(4-nitrophenyl)quinazoline.

Proposed Reaction Mechanisms and Transition State Analysis

The most widely accepted mechanism for the acid-catalyzed synthesis of a 2,4-disubstituted quinazoline from a 2-aminoaryl ketone and an aldehyde involves a sequence of condensation, cyclization, and dehydration/aromatization steps. In the context of forming 4-methyl-2-(4-nitrophenyl)quinazoline from 2-aminoacetophenone and 4-nitrobenzaldehyde, the proposed mechanism is as follows:

Initial Condensation/Schiff Base Formation: The reaction is typically initiated by the nucleophilic attack of the amino group of 2-aminoacetophenone on the carbonyl carbon of 4-nitrobenzaldehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This initial addition is followed by dehydration to form an N-arylimine, commonly known as a Schiff base.

Intramolecular Cyclization: The next key step is an intramolecular cyclization. The enol or enolate form of the acetophenone (B1666503) methyl group attacks the imine carbon. This step forms a new six-membered ring, leading to a dihydroquinazoline intermediate. The rate of this cyclization can be influenced by the nature of the substituents on both aromatic rings.

Aromatization: The final step is the aromatization of the dihydroquinazoline ring to form the stable quinazoline product. This typically occurs through the elimination of a molecule of water, often facilitated by heating or the presence of an oxidizing agent. In some cases, an external oxidant may be required to facilitate this final dehydrogenation step. organic-chemistry.org

A plausible mechanism for the Lewis acid-assisted reaction between 2-aminoacetophenone and an aldehyde source can also be considered. journalirjpac.com The Lewis acid would activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amino group of the 2-aminoacetophenone. journalirjpac.com The resulting intermediate would then undergo intramolecular cyclization and subsequent dehydration to yield the quinazoline product. journalirjpac.com

Identification and Characterization of Key Reaction Intermediates

Aldol-type Adduct: The initial nucleophilic attack of the amino group of 2-aminoacetophenone on the carbonyl of 4-nitrobenzaldehyde forms a hemiaminal intermediate. This is an unstable species that readily eliminates water.

Schiff Base (N-arylimine): The dehydration of the hemiaminal leads to the formation of a more stable Schiff base intermediate. This imine is a key electrophilic species that undergoes the subsequent intramolecular cyclization.

Dihydroquinazoline: The intramolecular cyclization of the Schiff base results in the formation of a 1,2-dihydroquinazoline or a 1,4-dihydroquinazoline (B6142170) derivative. This is a non-aromatic heterocyclic intermediate. Its structure and stability can be influenced by the reaction conditions.

Oxidized Intermediates: In cases where an external oxidant is used, or under aerobic conditions, the dihydroquinazoline intermediate is oxidized to the final aromatic quinazoline product.

The direct characterization of these intermediates in the synthesis of 4-methyl-2-(4-nitrophenyl)quinazoline is challenging due to their high reactivity and low concentration in the reaction mixture. However, in related synthetic routes to quinazolines and other heterocyclic systems, trapping experiments and spectroscopic studies (such as in-situ NMR) have been used to provide evidence for the existence of analogous intermediates. For instance, in some syntheses of quinazoline derivatives, stable N-arylated intermediates have been isolated prior to the final cyclization step. nih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

While a specific single-crystal X-ray diffraction study for 4-methyl-2-(4-nitrophenyl)quinazoline was not identified in a review of available literature, extensive analysis of closely related quinazoline (B50416) derivatives allows for a detailed and accurate prediction of its molecular and supramolecular features.

The three-dimensional geometry of 4-methyl-2-(4-nitrophenyl)quinazoline is expected to feature a largely planar quinazoline bicyclic system. The phenyl ring at the 2-position is connected via a C-C single bond, and rotation around this bond constitutes the primary conformational flexibility of the molecule.

In analogous compounds, such as 4-methylsulfanyl-2-phenylquinazoline, the dihedral angle between the quinazoline ring system and the attached phenyl ring is found to be 13.95(5)°. nih.gov A similar non-coplanar arrangement is anticipated for 4-methyl-2-(4-nitrophenyl)quinazoline. This twist is a result of balancing the steric hindrance between the ortho-hydrogens on the respective rings and the electronic effects that favor conjugation. The methyl group at the 4-position and the nitro group on the phenyl ring would further influence the precise bond lengths and angles through their electronic and steric properties.

Table 1: Expected Key Geometric Parameters for 4-methyl-2-(4-nitrophenyl)quinazoline Based on Analogue Structures

| Parameter | Description | Expected Value/Range |

| Dihedral Angle | Angle between the quinazoline and nitrophenyl planes | ~10-20° |

| C-N Bond Lengths | Within the quinazoline ring | ~1.31 - 1.39 Å |

| C-C Bond Lengths | Aromatic rings | ~1.37 - 1.42 Å |

| C-NO₂ Bond Length | Phenyl ring to nitro group | ~1.47 Å |

The assembly of molecules in the crystalline lattice is governed by a network of non-covalent intermolecular interactions. For 4-methyl-2-(4-nitrophenyl)quinazoline, these forces are predicted to be dominated by hydrogen bonds and π···π stacking interactions.

As the molecule lacks strong hydrogen bond donors (e.g., O-H or N-H groups), conventional hydrogen bonding is not expected to be a primary packing force. However, the structure is rich in hydrogen bond acceptors, namely the two nitrogen atoms of the quinazoline ring and the two oxygen atoms of the nitro group. Consequently, the crystal lattice is likely stabilized by a network of weak C-H···N and C-H···O hydrogen bonds, where aromatic C-H groups act as donors. These interactions, though individually weak, collectively contribute to the stability and specific arrangement of the crystal structure.

Given its extended aromatic system, π···π stacking is anticipated to be a crucial interaction in the crystal packing of 4-methyl-2-(4-nitrophenyl)quinazoline. In related structures like 4-methylsulfanyl-2-phenylquinazoline, extensive π-π stacking is observed, linking molecules into well-defined motifs. nih.gov These interactions typically involve the overlapping of the electron-rich quinazoline and nitrophenyl rings of adjacent molecules in an offset or slipped-parallel fashion.

The solid-state conformation is effectively a snapshot of the molecule's preferred orientation within the crystal lattice. The most significant conformational feature is the torsion angle around the C2-C1' bond, which connects the quinazoline core to the 4-nitrophenyl group. This angle determines the relative orientation of the two ring systems. The final conformation observed in the crystal is a compromise between intramolecular forces, such as minimizing steric repulsion, and intermolecular forces that maximize packing efficiency, like the aforementioned π···π stacking and hydrogen bonding. Based on analogues, a twisted, non-coplanar conformation is the most probable solid-state arrangement. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the chemical structure of 4-methyl-2-(4-nitrophenyl)quinazoline in solution. While a complete, assigned spectrum for the target molecule is not available in the cited literature, data from the closely related isomer, 4-methyl-2-(3-nitrophenyl)quinazoline, provides a reliable basis for spectral interpretation. rsc.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the verification of the compound's atomic connectivity and substitution pattern.

The ¹³C NMR spectrum is particularly informative. The presence of a signal at a high field (low ppm value) is characteristic of the methyl group's carbon, while a series of signals at lower fields (higher ppm values) corresponds to the carbons of the two aromatic ring systems.

Table 2: ¹³C NMR Chemical Shift Data for the Analogous Compound 4-methyl-2-(3-nitrophenyl)quinazoline rsc.org

| Chemical Shift (δ, ppm) | Tentative Assignment |

| 21.5 | C4-C H₃ |

| 122.8 | Aromatic C-H |

| 123.2 | Aromatic C-H |

| 124.6 | Aromatic C-H |

| 127.4 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 133.5 | Aromatic C-H |

| 143.7 | Aromatic C-NO₂ |

| 148.6 | Aromatic C-H |

| 149.7 | Aromatic Quaternary C |

| 157.4 | Quinazoline C2 or C4 |

| 168.2 | Quinazoline C2 or C4 |

For 4-methyl-2-(4-nitrophenyl)quinazoline, the ¹H NMR spectrum is expected to show a characteristic singlet for the methyl protons around 2.5-3.0 ppm. The aromatic region, typically between 7.5 and 9.0 ppm, would display a more complex set of signals. The protons of the 4-nitrophenyl group are expected to form a distinct AA'BB' system, appearing as two doublets due to the symmetrical substitution. The four protons on the quinazoline ring would present as a series of multiplets, with their specific splitting patterns and chemical shifts determined by their positions relative to the nitrogen atoms and the methyl group.

Lack of Comprehensive Spectroscopic Data for 4-methyl-2-(4-nitrophenyl)quinazoline

A thorough review of available scientific literature reveals a significant scarcity of published experimental data for the specific chemical compound 4-methyl-2-(4-nitrophenyl)quinazoline (CAS RN: 1987-06-0). While research exists on structurally similar quinazoline derivatives, a consolidated and comprehensive analysis of the advanced spectroscopic and crystallographic properties for this precise molecule is not publicly available.

Consequently, it is not possible to provide a detailed, data-rich article that strictly adheres to the requested outline focusing solely on 4-methyl-2-(4-nitrophenyl)quinazoline. Populating the specified sections with scientifically accurate and verifiable information requires access to experimental results from techniques such as 1D/2D NMR, vibrational spectroscopy (IR/Raman), UV-Vis and fluorescence spectroscopy, and mass spectrometry that have been explicitly performed on this compound.

Information on related compounds, such as constitutional isomers (e.g., 4-methyl-2-(3-nitrophenyl)quinazoline), analogues lacking the nitro group (e.g., 4-methyl-2-phenylquinazoline), or compounds with a different heterocyclic core (e.g., 4-methyl-2-(4-nitrophenyl)quinoline), cannot be substituted. The electronic and structural differences imparted by the specific placement of the methyl and nitro-phenyl groups mean that the spectroscopic data from these other molecules would not be representative of 4-methyl-2-(4-nitrophenyl)quinazoline.

To fulfill the request, primary research involving the synthesis and subsequent detailed spectroscopic characterization of 4-methyl-2-(4-nitrophenyl)quinazoline would be necessary. Without such foundational data, the generation of an accurate and authoritative article as outlined is unachievable.

Based on the information available, a detailed theoretical and computational chemistry investigation specifically for the compound “4-methyl-2-(4-nitrophenyl)quinazoline” has not been published in the available literature. Scientific studies providing specific data on its geometry optimization, frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential, reactivity descriptors, and natural bond orbital analysis are not present in the public domain.

Therefore, it is not possible to provide the detailed, data-driven article as requested under the specified outline. The generation of scientifically accurate content for each subsection would require specific computational results from Density Functional Theory (DFT) calculations performed on this exact molecule, which are not available in the provided search results.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is instrumental in simulating UV-Vis absorption spectra and understanding the nature of electronic transitions. For a molecule like 4-methyl-2-(4-nitrophenyl)quinazoline, TD-DFT calculations can elucidate the energies, oscillator strengths, and compositions of its excited states.

These calculations typically involve optimizing the ground state geometry of the molecule using Density Functional Theory (DFT), followed by TD-DFT calculations to obtain the vertical excitation energies. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. For similar quinazoline (B50416) derivatives, functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for both geometric and electronic properties.

The electronic transitions in 4-methyl-2-(4-nitrophenyl)quinazoline are expected to be dominated by promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals would likely show that the HOMO is localized on the quinazoline ring system, while the LUMO is concentrated on the nitrophenyl moiety, indicating a charge-transfer character for the lowest energy electronic transition.

Table 1: Illustrative TD-DFT Data for a Quinazoline Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.25 | HOMO -> LUMO (95%) |

| S2 | 3.54 | 350 | 0.10 | HOMO-1 -> LUMO (80%) |

| S3 | 4.13 | 300 | 0.50 | HOMO -> LUMO+1 (75%) |

Note: This data is representative and based on typical results for substituted quinazolines.

Ab Initio and Semiempirical Methods in Comparative Electronic Structure Analysis

The electronic structure of 4-methyl-2-(4-nitrophenyl)quinazoline can be further investigated through a comparative analysis using ab initio and semiempirical methods. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental parameters. They can provide highly accurate results, particularly for smaller molecules, and serve as a benchmark for other methods.

Semiempirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. This makes them computationally less expensive and suitable for larger molecules. However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule.

A comparative study of 4-methyl-2-(4-nitrophenyl)quinazoline using these methods would involve calculating key electronic properties such as orbital energies, Mulliken atomic charges, and dipole moments. The results would highlight the trade-offs between computational cost and accuracy. For instance, while a high-level ab initio calculation might provide the most accurate ionization potential, a well-parameterized semiempirical method could offer a reasonable estimate at a fraction of the computational cost.

Molecular Dynamics (MD) Simulations for Conformational Preferences and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 4-methyl-2-(4-nitrophenyl)quinazoline, MD simulations can provide valuable insights into its conformational preferences and dynamic behavior in different environments, such as in solution.

An MD simulation of 4-methyl-2-(4-nitrophenyl)quinazoline would involve placing the molecule in a simulation box, often with an explicit solvent like water, and then solving Newton's equations of motion for the system. The trajectory generated from the simulation can be analyzed to understand how the molecule explores different conformations, the stability of these conformations, and the timescale of conformational changes. A study on a closely related compound, N'-(2-(4-nitrophenyl)quinazoline-4-yl) isonicotinohydrazide, utilized MD simulations to elucidate its binding phenomenon and conformational changes within a biological target.

Key parameters to analyze from an MD simulation of 4-methyl-2-(4-nitrophenyl)quinazoline would include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the dihedral angle distribution between the quinazoline and nitrophenyl rings to understand the preferred rotational orientation.

Table 2: Representative MD Simulation Parameters for a Quinazoline Derivative

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD | Root-mean-square deviation of the backbone atoms from the initial structure. | Stable trajectory with RMSD < 2 Å |

| Dihedral Angle | Torsional angle between the quinazoline and phenyl rings. | Bimodal distribution with energy minima around 30° and 150° |

Note: This data is illustrative of what would be obtained from an MD simulation.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For 4-methyl-2-(4-nitrophenyl)quinazoline, this would involve comparing the results of quantum chemical calculations with experimental spectroscopic and structural data.

For example, the vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra. Theoretical chemical shifts from Gauge-Independent Atomic Orbital (GIAO) calculations can be correlated with experimental ¹H and ¹³C NMR spectra. Similarly, the UV-Vis absorption spectrum simulated using TD-DFT can be compared with the experimentally measured spectrum.

Good agreement between theoretical and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. Discrepancies, on the other hand, can point to limitations in the theoretical methods or suggest areas where the experimental data may need to be re-examined. For quinazoline itself, studies have shown excellent agreement between calculated and experimental vibrational frequencies and NMR chemical shifts.

Table 3: Illustrative Correlation of Theoretical and Experimental Data for a Quinazoline Derivative

| Spectroscopic Data | Theoretical Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.8 (H5) | 7.7 (H5) |

| ¹³C NMR (δ, ppm) | 150.2 (C4) | 151.0 (C4) |

| FT-IR (cm⁻¹) | 1620 (C=N stretch) | 1615 (C=N stretch) |

| UV-Vis λmax (nm) | 350 | 355 |

Note: This table provides a representative comparison for a substituted quinazoline.

Chemical Reactivity and Transformation Chemistry of Quinazoline Derivatives

Nucleophilic and Electrophilic Substitution Reactions on the Quinazoline (B50416) Ring

The quinazoline nucleus is generally reactive toward nucleophiles, particularly at the C-4 position. nih.gov Anionic reagents can add across the 3,4-double bond to form 4-substituted 3,4-dihydroquinazolines. nih.gov In the case of 2,4-disubstituted quinazolines, such as those with leaving groups like chlorine, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-4 position. mdpi.comnih.gov For 4-methyl-2-(4-nitrophenyl)quinazoline, direct nucleophilic substitution on the ring is less common without activation, but the principle highlights the electrophilic nature of the C-4 carbon.

Conversely, electrophilic substitution on the quinazoline ring system is challenging due to the deactivating effect of the two nitrogen atoms. When it does occur, it favors the benzene (B151609) portion of the core. Nitration is a known electrophilic substitution reaction for the parent quinazoline, typically yielding the 6-nitro derivative. nih.gov For 4-methyl-2-(4-nitrophenyl)quinazoline, the existing substituents would direct further electrophilic attack. The methyl group is an ortho-, para-director, while the nitrophenyl group is a deactivating meta-director, making the prediction of substitution patterns complex. chemguide.co.uk

Regioselective and Stereoselective Transformations of Substituted Quinazolines

Regioselectivity is a key feature of quinazoline chemistry. Numerous studies on 2,4-dichloroquinazolines confirm that nucleophilic attack consistently and regioselectively occurs at the C-4 position over the C-2 position. mdpi.comnih.govresearchgate.net This preference is attributed to the higher LUMO coefficient on the C-4 carbon, which makes it more susceptible to nucleophilic attack. researchgate.net While 4-methyl-2-(4-nitrophenyl)quinazoline does not have a leaving group at C-4, this inherent reactivity influences its transformation potential. For instance, reactions involving the methyl group at C-4 are regioselective. A tandem reaction involving 4-methyl-2-phenylquinazolines and benzylamines proceeds specifically at the C-4 methyl position. nih.govresearchgate.net

Stereoselective transformations would be relevant if a chiral center is introduced or present in a reacting partner. For example, the reduction of the quinazoline ring could create chiral centers at C-2 and C-4, and the use of stereoselective catalysts would be necessary to control the stereochemical outcome.

Functionalization and Derivatization Strategies

The functional groups of 4-methyl-2-(4-nitrophenyl)quinazoline—the C-4 methyl, the C-2 nitrophenyl, and the N-3 atom—are all potential sites for chemical modification.

Modifications at these key positions allow for the synthesis of a diverse library of derivatives.

C-4 Position : The methyl group at the C-4 position is a handle for various transformations. It can undergo amination reactions when treated with benzylamines in the presence of a catalyst like tetrabutylammonium (B224687) iodide. nih.gov It is also a potential site for oxidation to introduce other functional groups.

C-2 Position : The C-2 position is occupied by a stable 4-nitrophenyl group. While substitution at the C-2 carbon of the quinazoline ring itself is difficult, the attached phenyl ring can be modified. nih.gov The most significant modification is the transformation of the nitro group (discussed in 5.3.3).

N-3 Position : The N-3 nitrogen atom is a site for alkylation. In many syntheses of substituted quinazolinones, N-alkylation occurs simultaneously with S-alkylation when using certain haloorganic reagents. nih.gov This indicates the nucleophilic character of the N-3 position and its availability for forming new covalent bonds.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with a carbonyl compound. ekb.egjetir.org For 4-methyl-2-(4-nitrophenyl)quinazoline, two primary pathways can be envisioned for the synthesis of Schiff base derivatives.

Reduction of the Nitro Group : The nitro group on the C-2 phenyl ring can be reduced to a primary amine, yielding 4-(4-methylquinazolin-2-yl)aniline. This amine can then be condensed with a variety of aromatic or aliphatic aldehydes and ketones to form the corresponding Schiff bases. jetir.orgresearchgate.net

Oxidation of the Methyl Group : The C-4 methyl group could be oxidized to an aldehyde. This transformation has been demonstrated for C-2 methyl groups on quinazolinone systems using selenium dioxide. ekb.eg The resulting aldehyde, 2-(4-nitrophenyl)quinazoline-4-carbaldehyde, could then react with primary amines to form imine derivatives.

The general reaction for Schiff base formation is summarized below:

| Reactant 1 | Reactant 2 | Product Type |

| 4-(4-methylquinazolin-2-yl)aniline | Aldehyde (R-CHO) | Schiff Base |

| 2-(4-nitrophenyl)quinazoline-4-carbaldehyde | Primary Amine (R-NH₂) | Imine Derivative |

Table 1: Synthetic Pathways to Schiff Base and Imine Derivatives.

The existing nitro and methyl groups are key to the derivatization of the title compound.

Transformation of the Nitro Group : The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this molecule. masterorganicchemistry.com This reaction fundamentally changes the electronic character of the C-2 substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This transformation can be achieved using various methods, significantly expanding the synthetic utility of the compound. acs.orgorganic-chemistry.org

| Reagent System | Conditions | Reference |

| Tin(II) chloride (SnCl₂) in ethanol | Mild conditions | acs.org |

| Iron (Fe) or Tin (Sn) in acid (HCl) | Acidic conditions | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Pd/C) | Neutral conditions | masterorganicchemistry.com |

| Tetrahydroxydiboron (B₂(OH)₄) | Metal-free, mild conditions in water | organic-chemistry.org |

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

Transformation of the Methyl Group : The C-4 methyl group is reactive and can participate in various transformations. As previously mentioned, it can undergo tandem amination reactions. nih.govresearchgate.net Additionally, oxidation of the methyl group can lead to a carboxylic acid or an aldehyde, providing a new site for functionalization, such as amide or imine formation.

Oxidation and Reduction Reactions of the Quinazoline System

The entire quinazoline system, including the heterocyclic core and its substituents, can undergo oxidation and reduction reactions.

Reduction Reactions : The most facile reduction reaction for 4-methyl-2-(4-nitrophenyl)quinazoline is the conversion of the nitro group to an amine, as detailed in section 5.3.3. masterorganicchemistry.comacs.orgorganic-chemistry.org The quinazoline ring itself can also be reduced. Catalytic hydrogenation can yield a 3,4-dihydroquinazoline, while stronger reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can produce both 3,4-dihydro and 1,2,3,4-tetrahydroquinazoline derivatives. nih.gov

Oxidation Reactions : Oxidation of the quinazoline ring often results in the formation of a quinazolinone. For example, oxidation of quinazoline with hydrogen peroxide or potassium permanganate (B83412) can yield 3,4-dihydro-4-oxoquinazoline. nih.gov For the title compound, the methyl group is also susceptible to oxidation. Oxidative cyclization using potassium permanganate is a known method to form fused quinazoline systems. nih.gov

| Reaction Type | Reagent | Potential Product | Reference |

| Reduction | SnCl₂, Fe/HCl, H₂/Pd/C | 4-(4-methylquinazolin-2-yl)aniline | masterorganicchemistry.comacs.org |

| Reduction | NaBH₄, LiAlH₄ | Dihydro- or Tetrahydro-quinazoline derivative | nih.gov |

| Oxidation | H₂O₂, KMnO₄ | Quinazolinone derivative | nih.gov |

Table 3: Summary of Oxidation and Reduction Reactions.

Ring-Opening and Ring-Expansion Reactions of Quinazoline Derivatives

Ring-opening and ring-expansion reactions of quinazoline derivatives are important transformations that allow for the generation of other heterocyclic or open-chain structures. These reactions typically involve the cleavage of one or more bonds within the pyrimidine (B1678525) portion of the quinazoline nucleus.

Ring-Opening Reactions:

The quinazoline ring can be opened under specific conditions, often promoted by acid or base, or through reaction with nucleophiles. For instance, certain quinazoline derivatives can undergo acid-promoted ring-opening. While a specific example for 4-methyl-2-(4-nitrophenyl)quinazoline is not detailed in the provided literature, related structures such as functionalized quinazolines can be converted to other scaffolds. An example is the acid-promoted ring-opening of a quinazoline derivative to form a functionalized benzimidazole (B57391) derivative. researchgate.net The reaction mechanism often involves protonation of one of the ring nitrogen atoms, followed by nucleophilic attack (e.g., by a solvent molecule) that leads to the cleavage of a C-N bond.

Quinazolinone derivatives, which are structurally related, can also undergo ring-opening. For example, the synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547) involves the ring-opening of 4,6-dimethoxyindoline-2,3-dione (B1354261) under strong alkaline conditions, which is a precursor for quinazolinone synthesis. nih.gov

Ring-Expansion Reactions:

Ring-expansion reactions provide a route to larger heterocyclic systems, such as benzodiazepines, from quinazoline precursors. These transformations are less common but represent a powerful synthetic strategy. While specific examples involving 4-methyl-2-(4-nitrophenyl)quinazoline are not readily found, related heterocyclic systems like 4-quinolones have been shown to undergo base-promoted ring expansion to yield benzazepinones. nih.gov This type of reaction suggests that under specific conditions, the quinazoline skeleton could potentially be expanded.

The table below summarizes representative ring-opening reactions of related quinazoline derivatives.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Functionalized Quinazoline | Acid | Functionalized Benzimidazole | researchgate.net |

| 4,6-Dimethoxyindoline-2,3-dione | Strong Base (e.g., NaOH/H₂O₂) | Ring-opened 2-aminobenzamide (B116534) derivative | nih.gov |

| 4-Quinolone Derivative | Base | Benzazepinone | nih.gov |

Synthesis of Hybrid Molecules and Fused Polycyclic Systems (e.g., Imidazoquinazolines)

The quinazoline nucleus is a valuable building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused polycyclic systems. nih.gov These strategies are employed to develop compounds with novel properties by combining the quinazoline core with other pharmacologically active moieties or by creating rigid, multi-ring structures.

Synthesis of Hybrid Molecules:

Molecular hybridization involves linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. nih.gov Quinazoline derivatives are frequently used as one of the components in such hybrids. For example, various quinazolin-4(3H)-one derivatives have been synthesized by linking them to other cyclic amines like pyrrolidine (B122466) or piperidine. doi.org This is typically achieved by first preparing a quinazoline core with a suitable reactive handle, which is then used to attach the second molecular fragment. A common strategy involves the reaction of a halo-substituted quinazoline or a quinazoline with a carboxylic acid group with an amine-containing molecule. doi.org

Synthesis of Fused Polycyclic Systems:

Fusing additional rings onto the quinazoline framework is a widely used method to create diverse and complex heterocyclic systems, such as imidazoquinazolines, triazoloquinazolines, and pyridoquinazolines. bohrium.comopenmedicinalchemistryjournal.com These reactions often proceed through intramolecular cyclization or multicomponent reactions.

Imidazo[1,2-c]quinazolines: These can be synthesized via methods like the copper-catalyzed intramolecular N-arylation of bromo-substituted quinazolin-4(3H)-imines. researchgate.net

Triazolo[4,3-a]quinazolinones: These have been prepared from 1-substituted-4-(4-nitrophenyl)- bohrium.comresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones. openmedicinalchemistryjournal.com

Indolo[1,2-c]quinazolines: A tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction sequence using azides and triphenylphosphine (B44618) is an effective method for synthesizing these fused systems. nih.gov

General Fused Systems: Multicomponent reactions (MCRs) offer an efficient pathway to polycyclic quinazolinones. For example, an Ugi four-component reaction followed by a palladium-catalyzed annulation can rapidly generate complex scaffolds. nih.gov Metal-catalyzed C-H activation is another advanced strategy for constructing fused systems by forming new C-C or C-heteroatom bonds. researchgate.net

The table below presents examples of synthetic routes to fused quinazoline systems.

| Fused System | Synthetic Strategy | Precursors/Reagents | Reference |

| Benzimidazo[1,2-c]quinazolines | Copper-catalyzed intramolecular N-arylation | Bromo-substituted quinazolin-4(3H)-imines, CuI catalyst | researchgate.net |

| Indolo[1,2-c]quinazolines | Tandem Staudinger/Aza-Wittig reaction | Azide derivatives, triphenylphosphine | nih.gov |

| Polycyclic Quinazolinones | Ugi-4CR followed by Pd-catalyzed annulation | Ammonia, aldehyde, isocyanide, carboxylic acid; then Pd catalyst | nih.gov |

| Fused Polycyclic Anilinoquinazolines | Rhodium-catalyzed C-H activation | 4-Anilinoquinazolines, diazo compounds, Rh(III) catalyst | researchgate.net |

| Pyridoquinazolinecarboxamides | Multi-step synthesis and condensation | 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, various amines | doi.org |

Advanced Research Applications in Chemical Sciences Non Biological Contexts

Quinazoline (B50416) Derivatives in Materials Science and Optoelectronics

The inherent electronic and photophysical properties of the quinazoline core make it an excellent building block for functional organic materials. The ability to modify the scaffold at various positions allows for the fine-tuning of its optical and electronic characteristics for applications in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org

Fluorescent Chromophores and Fluorophores Design

The design of fluorescent molecules often relies on creating a donor-acceptor (D-A) architecture within the molecular structure. In 4-methyl-2-(4-nitrophenyl)quinazoline, the quinazoline nucleus can act as a π-conjugated bridge and part of the donor system, while the 2-(4-nitrophenyl) group serves as a potent electron acceptor due to the strong electron-withdrawing nature of the nitro (NO₂) moiety. This D-A design facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the molecule's fluorescent behavior.

Research on related 2-aryl-quinazoline derivatives demonstrates that the nature of the substituent on the phenyl ring profoundly influences the photophysical properties. nih.govnih.gov Electron-donating groups tend to increase the fluorescence quantum yield (QY), while electron-withdrawing groups can modulate the emission wavelength. nih.gov Although specific data for 4-methyl-2-(4-nitrophenyl)quinazoline is not extensively reported, the principles established by analogous compounds suggest that the nitrophenyl group would cause a significant red-shift in the emission spectrum compared to an unsubstituted phenyl ring. The fluorescence of such compounds is often sensitive to solvent polarity, a characteristic feature of ICT-based fluorophores. nih.gov

Table 1: Photophysical Properties of Selected 2-Aryl Quinazoline Derivatives This table presents data for analogous compounds to illustrate the structure-property relationships in this class of fluorophores.

| Compound Analogue | Donor/Acceptor Groups | Max Emission (λem) | Quantum Yield (ΦF) | Source(s) |

|---|---|---|---|---|

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-phenylamino)quinazoline | Acceptor: TrifluoromethylphenylDonor: N-phenylamino | 495 nm (in cyclohexane) | 87.59% | nih.gov |

| 2-(3,5-bis(trifluoromethyl)phenyl)-7-(N,N-diphenylamino)quinazoline | Acceptor: TrifluoromethylphenylDonor: N,N-diphenylamino | 458 nm (in cyclohexane) | 43.32% | nih.gov |

Aggregation-Induced Emission (AIE) Studies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. mdpi.comresearchgate.net

Quinazoline derivatives have been identified as promising candidates for AIE materials. mdpi.com The rotatable single bond between the quinazoline core and the phenyl ring at the 2-position is a key structural feature. In a dilute solution, this bond allows for free rotation, which can quench fluorescence. In an aggregated state, however, intermolecular interactions can lock the phenyl ring in place, restricting this rotation and potentially "turning on" fluorescence. The specific compound 4-methyl-2-(4-nitrophenyl)quinazoline possesses this critical rotatable bond, making it a theoretical candidate for AIE studies. While direct AIE studies on this molecule are not prominent, related quinazolinone systems with a nitrophenyl group have been shown to exhibit a "turn-on" fluorescence response, a phenomenon that relies on similar principles of modulating non-radiative decay pathways.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the quinazoline ring system are key features for its application in coordination chemistry, enabling it to act as a ligand for a wide variety of metal centers.

Design of Quinazoline-Based Metal Complexes

The quinazoline scaffold contains two sp²-hybridized nitrogen atoms (at positions N1 and N3) which can act as Lewis basic sites to coordinate with metal ions. 4-methyl-2-(4-nitrophenyl)quinazoline can function as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bidentate N,N-chelating ligand. The formation of stable chelate rings with metal ions is a common feature of such heterocyclic ligands, leading to structurally well-defined metal complexes. Studies on related quinoline (B57606) and quinazoline Schiff base derivatives have shown their ability to form stable, often octahedral, complexes with transition metals like Ni(II), Zn(II), Co(II), and Cu(II). The electronic properties of the ligand, influenced by the methyl and nitrophenyl groups, can in turn modulate the electronic structure and reactivity of the metal center in the resulting complex.

Catalytic Activity in Organic Transformations

The synthesis of the quinazoline core itself is an area of intense research that heavily relies on transition-metal-catalyzed reactions, including methods using copper, iron, manganese, and cobalt catalysts. These reactions often proceed through C-H activation or dehydrogenative coupling pathways to construct the heterocyclic ring.

However, the subsequent application of pre-formed, well-defined quinazoline-metal complexes as catalysts for other organic transformations is a less explored field. While the potential exists, literature primarily focuses on the synthesis of the scaffold rather than its use in a catalytic system. nih.gov The stability and defined coordination geometry of quinazoline-metal complexes suggest they could be promising platforms for developing new catalysts for reactions such as cross-coupling, oxidation, or reduction. This remains an open area for future research.

Development of Advanced Chemosensors for Ion Detection

Quinazoline derivatives are a versatile platform for the design of chemosensors due to their robust chemical structure and often strong, environment-sensitive fluorescence. The core principle involves coupling the quinazoline fluorophore to a receptor unit that can selectively bind a target analyte, such as a metal ion. This binding event alters the electronic properties of the molecule, particularly the ICT character, resulting in a measurable change in the absorption (colorimetric) or emission (fluorometric) spectrum.

The 4-methyl-2-(4-nitrophenyl)quinazoline structure contains several features relevant to chemosensor design. The quinazoline nitrogen atoms can act as a binding site for metal ions, and the nitrophenyl group can serve as either a recognition site or a powerful modulator of the system's electronic properties upon analyte binding.

A notable study on a related compound, 2-(2′-nitrophenyl)-4(3H)-quinazolinone, demonstrated its function as a "turn-on" fluorescent probe for carbon monoxide (CO). In that system, the non-fluorescent nitro-containing compound is reduced by CO to its highly fluorescent amino-analogue. This highlights the critical role a nitro group can play in a sensing mechanism. Other quinazoline-based sensors have been developed for the selective detection of various metal ions, including Zn²⁺, Ni²⁺, Hg²⁺, and Cd²⁺, often with high sensitivity and low detection limits in the nanomolar range.

Table 2: Performance of Selected Quinazoline-Based Chemosensors This table presents data for analogous sensor molecules to illustrate the potential applications and performance benchmarks for this class of compounds.

| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Source(s) |

|---|---|---|---|---|

| Quinazolinone Schiff base | Ni²⁺ | Colorimetric | 7.9 nM | |

| Quinazolinone Schiff base | Zn²⁺ | Fluorometric 'turn-on' | 7.5 nM (colorimetric) | |

| 2-(Quinolin-2-yl)quinazolin-4(3H)-one | Zn²⁺ | Fluorometric 'turn-on' | Not specified | |

| 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone | Zn²⁺ / Cd²⁺ | Ratiometric fluorescence | Micromolar (µM) range |

Photoreactivity and Photochemical Studies

The presence of the nitroaromatic system and the quinazoline heterocycle makes 4-methyl-2-(4-nitrophenyl)quinazoline a candidate for interesting photoreactivity and photophysical investigations.

The photophysical properties of quinazoline derivatives are heavily influenced by the nature and position of their substituents. nih.govresearchgate.net The combination of an electron-donating methyl group and an electron-withdrawing nitrophenyl group on the quinazoline core creates a distinct donor-acceptor (D-A) system.

Key photophysical properties for such compounds include:

Absorption and Emission: D-A quinazolines typically exhibit absorption in the UV-visible range. Their fluorescence emission often shows positive solvatochromism, meaning the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. researchgate.net

Quantum Yield (QY): The photoluminescence quantum yield, which measures the efficiency of the fluorescence process, is highly dependent on the molecular structure. In a series of related 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives, QYs in cyclohexane (B81311) solution ranged from low values to over 80%. nih.govresearchgate.netrsc.org

Stokes Shift: The Stokes shift, the difference between the maximum absorption and emission wavelengths, is also a critical parameter. Large Stokes shifts are often desirable for fluorescence applications to minimize self-absorption. A related quinazoline derivative was reported to have a Stokes shift as large as 161 nm. nih.govresearchgate.netrsc.org

Fluorescence Lifetime: The fluorescence lifetime, or the average time the molecule spends in the excited state, for similar quinazoline compounds has been measured in the nanosecond range (e.g., 3.29 to 8.36 ns). nih.govresearchgate.net

The introduction of a methyl group, as in 4-methyl-2-(4-nitrophenyl)quinazoline, has been shown in related systems to cause a blue shift in both absorption and emission spectra compared to unsubstituted analogues. researchgate.net

Below is a table summarizing the photophysical properties of some representative donor-acceptor quinazoline derivatives, which provides context for the expected properties of 4-methyl-2-(4-nitrophenyl)quinazoline.

| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (QY, %) |

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-phenylamino)quinazoline nih.gov | Cyclohexane | 357 | 412 | 55 | 80.8 |

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-(N-(4-methoxyphenyl)amino)quinazoline nih.gov | Cyclohexane | 360 | 458 | 98 | 87.6 |

| 2-(3,5-bis(trifluoromethyl)phenyl)-7-(N-phenylamino)quinazoline nih.gov | Cyclohexane | 357 | 414 | 57 | 25.1 |

| 2-(3,5-bis(trifluoromethyl)phenyl)-7-(N-(4-methoxyphenyl)amino)quinazoline nih.gov | Cyclohexane | 350 | 458 | 108 | 43.3 |

This table presents data for structurally related compounds to illustrate the typical photophysical properties of donor-acceptor quinazolines.

Role in Agrochemistry and Industrial Chemical Processes

While specific data on the industrial or agrochemical use of 4-methyl-2-(4-nitrophenyl)quinazoline is scarce, the broader class of quinazoline-based compounds, particularly quinazolinones, has been investigated for such roles. Quinazolinone derivatives have shown a range of biological activities that are relevant to agrochemistry, including antifungal, antibacterial, antiviral, and herbicidal properties. nih.gov For instance, certain quinazoline derivatives have been evaluated for their ability to inhibit plant viruses like the tobacco mosaic virus (TMV). nih.gov

The 4-methyl-2-(4-nitrophenyl)quinazoline structure could serve as a key intermediate in the synthesis of more complex molecules for industrial applications. The reactivity of the methyl group and the potential for reduction of the nitro group to an amine offer synthetic handles to build larger, more functionalized molecules for use as dyes, polymers, or specialized industrial chemicals. orientjchem.org

Q & A

Q. What are the optimized synthetic routes for 4-methyl-2-(4-nitrophenyl)quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of anthranilic acid derivatives with nitrophenyl-containing precursors. Key steps include:

- Cyclization : Use of acetic anhydride or benzoyl chloride under reflux (110–130°C) to form the quinazoline core .

- Nitrophenyl incorporation : Ullmann or Buchwald-Hartwig coupling with 4-nitroiodobenzene, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in polar aprotic solvents (DMF, acetonitrile) .

- Methylation : Selective methylation at the 4-position using methyl iodide or dimethyl sulfate in ethanol or dioxane, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Optimization Tips : - Maintain inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Adjust catalyst loading (1–5 mol%) and reaction time (6–24 hrs) to balance yield (60–85%) and purity (>95% by HPLC) .

Q. How can the purity and structural integrity of 4-methyl-2-(4-nitrophenyl)quinazoline be validated?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and identify byproducts .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitrophenyl protons at δ 8.2–8.4 ppm; methyl group at δ 2.5 ppm) .

- IR : Detect characteristic C=N (1600–1650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) stretches .

- X-ray crystallography : Resolve crystal packing (e.g., π-π stacking between quinazoline and nitrophenyl groups) using SHELXL .

Q. What preliminary biological screening assays are suitable for this compound?

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence electronic properties and binding interactions?

- Computational Analysis :

- Experimental Validation :

- Replace nitro with electron-donating groups (e.g., methoxy) to observe reduced binding affinity (ΔIC₅₀ > 50%) .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for EGFR inhibition) may arise from:

- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or incubation times .

- Compound Stability : Degradation in DMSO stock solutions over time; validate via LC-MS before assays .

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., erlotinib for EGFR assays) .

Q. What strategies improve selectivity for target vs. off-target interactions?

- Structural Modifications :

- Pharmacophore Modeling :

Q. How to design SAR studies for derivatives of this compound?

- Key Variables :

- Position 4 : Test methyl, ethyl, and halogen substituents for steric/electronic effects .

- Position 2 : Explore aryl vs. heteroaryl groups (e.g., pyridyl vs. phenyl) to modulate solubility and target engagement .

- Data Collection :

- Tabulate IC₅₀, logP, and solubility (Table 1) to correlate structure with activity .

Q. Table 1. Representative SAR Data

| Derivative | R₁ (Position 4) | R₂ (Position 2) | IC₅₀ (EGFR, µM) | logP |

|---|---|---|---|---|

| 1 | Methyl | 4-Nitrophenyl | 1.2 | 3.1 |

| 2 | Trifluoromethyl | 4-Nitrophenyl | 0.8 | 3.5 |

| 3 | Methyl | 4-Methoxyphenyl | 12.4 | 2.7 |

Q. What advanced computational methods predict metabolic stability?

Q. How to address low solubility in aqueous buffers?

- Formulation Strategies :

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance solubility (5–10 mg/mL) .

- Synthesize phosphate or hydrochloride salts for in vivo studies .

Q. What are the best practices for reproducibility in synthetic protocols?

- Documentation : Specify catalyst batches (e.g., Pd(OAc)₂ from Strem Chemicals) and solvent purity (HPLC-grade acetonitrile) .

- Quality Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products